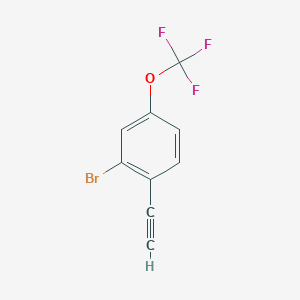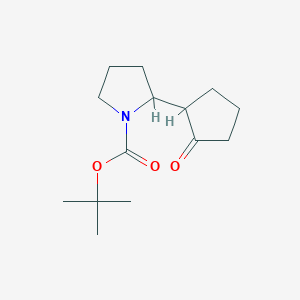![molecular formula C11H13BrO B1376197 [(3-Bromocyclobutoxy)methyl]benzene CAS No. 1443110-01-7](/img/structure/B1376197.png)
[(3-Bromocyclobutoxy)methyl]benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“[(3-Bromocyclobutoxy)methyl]benzene” is a chemical compound with the CAS Number: 1443110-01-7 . Its molecular weight is 241.13 . The compound is typically stored in a refrigerator and is shipped at room temperature . It is a liquid in its physical form .
Molecular Structure Analysis
The InChI code for “[(3-Bromocyclobutoxy)methyl]benzene” is 1S/C11H13BrO/c12-10-6-11(7-10)13-8-9-4-2-1-3-5-9/h1-5,10-11H,6-8H2 . This code provides a standard way to encode the compound’s molecular structure.Physical And Chemical Properties Analysis
“[(3-Bromocyclobutoxy)methyl]benzene” is a liquid at room temperature . It has a molecular weight of 241.13 . The compound is stored in a refrigerator and is shipped at room temperature .Applications De Recherche Scientifique
Ultrafast Dynamics in Solvent Complexation
[(3-Bromocyclobutoxy)methyl]benzene's derivatives have been utilized in studying ultrafast dynamics of solute-solvent complexation. For example, research using similar benzene derivatives revealed insights into the dynamics of phenol complexation to benzene, highlighting the potential of these compounds in studying fast chemical exchange processes (Zheng et al., 2005).
Synthesis of Natural Products and Enzyme Inhibition
Derivatives of [(3-Bromocyclobutoxy)methyl]benzene have been synthesized for the study of their inhibitory effects on enzymes like acetylcholinesterase and carbonic anhydrase. These compounds show potential in the design of potent inhibitors for various enzymes (Bayrak et al., 2019).
Applications in Optically Active Synthesis
Research on derivatives similar to [(3-Bromocyclobutoxy)methyl]benzene has been instrumental in synthesizing optically active compounds. Such compounds have been used in asymmetric synthesis, showcasing their utility in creating chiral molecules (Saigo et al., 1979).
Donor-Acceptor Interactions Study
These benzene derivatives are valuable in studying donor-acceptor interactions in complex molecules. Investigations into such interactions provide insights into the electronic properties of various compounds, contributing significantly to the field of molecular electronics (Suryachandram et al., 2021).
Understanding Benzene Toxicity
Research on benzene derivatives, including those related to [(3-Bromocyclobutoxy)methyl]benzene, helps in understanding the mechanisms of benzene toxicity, such as its impact on DNA methylation. This is crucial for assessing environmental and occupational hazards associated with benzene exposure (Yang et al., 2015).
Safety and Hazards
The compound has several hazard statements including H301, H302, H311, H315, H319, H331, H335, H341 . These indicate various hazards such as toxicity if swallowed, skin and eye irritation, and potential genetic defects . Precautionary measures include avoiding breathing mist or vapors, washing skin thoroughly after handling, and not eating, drinking, or smoking when using this product .
Propriétés
IUPAC Name |
(3-bromocyclobutyl)oxymethylbenzene |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13BrO/c12-10-6-11(7-10)13-8-9-4-2-1-3-5-9/h1-5,10-11H,6-8H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UVNCCVPQXGEHGE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC1Br)OCC2=CC=CC=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13BrO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.12 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[(3-Bromocyclobutoxy)methyl]benzene | |
CAS RN |
1807941-88-3 |
Source


|
| Record name | rac-(((1r,3r)-3-bromocyclobutoxy)methyl)benzene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

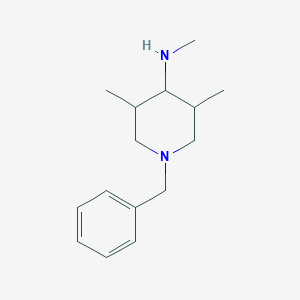
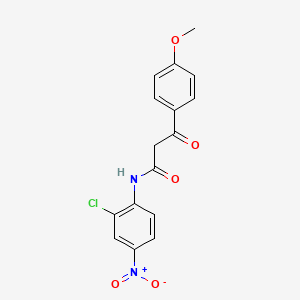
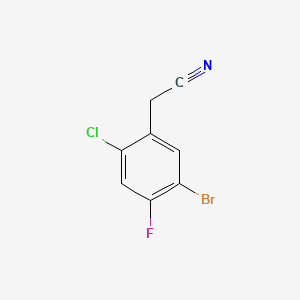

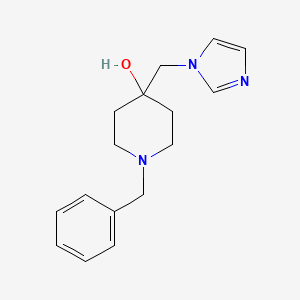
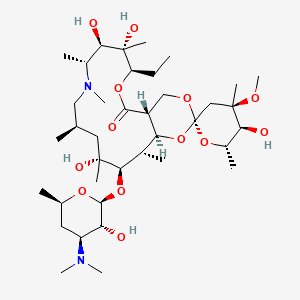
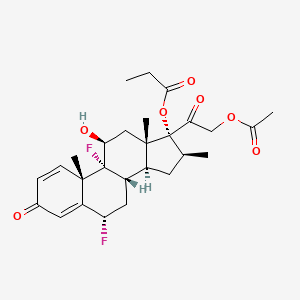
![7-Bromo-2,3-dihydrobenzo[d]oxazole-2-carboxylic acid](/img/structure/B1376124.png)
![[3-(3-Amino-phenyl)-5-trifluoromethyl-pyridin-2-yl]-dimethyl-amine](/img/structure/B1376127.png)
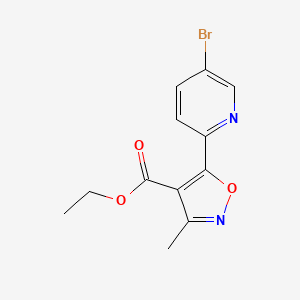
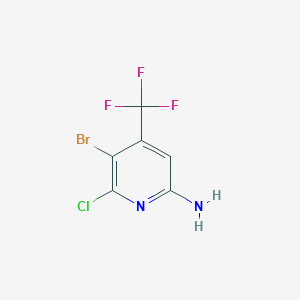
![[[1-(1,2-Benzisothiazol-3-YL)piperidin-4-YL]methyl]amine](/img/structure/B1376132.png)
